molecular formula C16H22F2N2O B13422999 N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide CAS No. 2417943-01-0

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide

Cat. No.: B13422999
CAS No.: 2417943-01-0
M. Wt: 296.35 g/mol
InChI Key: NKTBCDDEERGNEI-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide is a synthetic compound characterized by a benzamide core substituted with 3,4-difluoro groups and an N-methyl-[(1S,2S)-2-(dimethylamino)cyclohexyl] moiety. This stereospecific cyclohexylamine scaffold is critical for its pharmacological interactions, particularly with opioid receptors.

Properties

CAS No.

2417943-01-0

Molecular Formula

C16H22F2N2O

Molecular Weight

296.35 g/mol

IUPAC Name

N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide

InChI

InChI=1S/C16H22F2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1

InChI Key

NKTBCDDEERGNEI-GJZGRUSLSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)F)F

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most documented and reliable synthetic route includes the following key steps:

  • Step 1: Preparation of 3,4-difluorobenzoyl chloride

    Starting from 3,4-difluorobenzoic acid, the acid chloride is prepared by reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions, typically in an inert solvent such as dichloromethane or chloroform. This step activates the carboxylic acid for subsequent amide coupling.

  • Step 2: Synthesis of (1S,2S)-2-(dimethylamino)cyclohexylamine

    The chiral amine is obtained either by chiral resolution of racemic mixtures or by asymmetric synthesis methods involving chiral catalysts or auxiliaries. The dimethylamino substitution on the cyclohexyl ring is introduced via reductive amination or nucleophilic substitution reactions on suitable precursors.

  • Step 3: Amide bond formation

    The key coupling step involves reacting the 3,4-difluorobenzoyl chloride with the (1S,2S)-2-(dimethylamino)cyclohexylamine under controlled temperature conditions (0–5 °C to room temperature) in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

  • Step 4: N-Methylation

    The N-methyl group on the amide nitrogen is introduced either prior to amide formation by using N-methylated amines or post-amide formation via methylation reagents such as methyl iodide (MeI) or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).

Reaction Conditions and Optimization

  • Temperature control is critical during the acylation step to avoid side reactions and maintain stereochemical integrity.

  • The use of anhydrous conditions prevents hydrolysis of acid chlorides and ensures high yield.

  • Purification is generally achieved by recrystallization or chromatographic techniques such as silica gel column chromatography.

Chemical Reactions Analysis

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring.

Scientific Research Applications

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

The compound belongs to the N-substituted benzamide/acetamide class of synthetic opioids, which share a cyclohexylamine backbone with variable substituents. Below is a comparative analysis:

Compound Substituents Receptor Selectivity EC50 (nM) Source
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide 3,4-difluoro benzamide Likely MOR agonist Not reported Inferred
U-47700 (3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-dichloro benzamide MOR agonist 11.1 (MOR)
U-50488H 3,4-dichloro acetamide, pyrrolidinyl Kappa-opioid (KOR) agonist 195 (KOR)
U-51754 3,4-dichloro benzeneacetamide MOR/KOR mixed 3.1 (MOR)
U-49900 Diethylamino cyclohexyl, 3,4-Cl MOR agonist Not reported
Key Observations:
  • Substituent Effects : Fluorine's electronegativity and smaller atomic radius compared to chlorine may reduce metabolic oxidation (e.g., CYP450-mediated dehalogenation) and enhance blood-brain barrier penetration .
  • Receptor Selectivity: The dimethylamino cyclohexyl group in the target compound aligns with MOR-preferring analogs like U-47700, whereas pyrrolidinyl or diethylamino substituents (e.g., U-50488H, U-49900) correlate with KOR selectivity or mixed activity .

Pharmacological and Toxicological Profiles

Potency and Efficacy
  • U-47700 : Exhibits ~10x higher MOR potency than morphine but with shorter duration due to rapid metabolism .
  • Target Compound : Fluorine substitution may prolong half-life compared to U-47700, though in vivo data are lacking.
Metabolic Pathways
  • Chlorinated Analogs : U-47700 undergoes N-demethylation and hydroxylation, producing active metabolites contributing to toxicity .
  • Fluorinated Analogs : Fluorine’s resistance to metabolic cleavage may reduce toxic metabolite formation, though this remains speculative without direct evidence.

Q & A

Q. What are the standard synthetic routes for N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide, and what critical reaction conditions must be optimized?

The synthesis typically involves:

  • Stepwise amidation : Coupling 3,4-difluorobenzoic acid derivatives with the (1S,2S)-2-(dimethylamino)cyclohexylamine backbone using coupling agents like HATU or EDCI .
  • Stereochemical control : Maintaining the (1S,2S) configuration requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis .
  • Key conditions : Temperature (0–25°C), pH (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of the dimethylamino group .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization for high enantiomeric purity (>98% ee) .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks for the cyclohexyl dimethylamino group (δ ~2.2–2.8 ppm) and aromatic fluorine substituents (split signals due to coupling) .
  • LC-MS (ESI+) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the benzamide scaffold .
  • HPLC : Use reverse-phase C18 columns (ACN/H₂O mobile phase) to assess purity (>95%) and detect diastereomeric impurities .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How is the compound’s in vitro biological activity typically evaluated in early-stage research?

  • Target binding assays : Radioligand displacement (e.g., IC₅₀ determination for receptor targets) or fluorescence polarization assays .
  • Enzyme inhibition : Kinetic studies (Km/Vmax) using fluorogenic substrates in buffered solutions (pH 7.4, 37°C) .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293, HepG2) to establish preliminary safety profiles .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?

  • Reproducibility protocols : Validate assay conditions (e.g., buffer composition, incubation time) and use standardized positive controls .
  • Structural analogs comparison : Test derivatives with modified fluorine positions or cyclohexyl substituents to isolate structure-activity relationships (SAR) .
  • Computational validation : Molecular docking (AutoDock Vina) to reconcile discrepancies in binding affinity data .

Q. How can the synthetic yield and enantiomeric excess (ee) be improved for scalable production?

  • Catalyst optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance ee .
  • Flow chemistry : Continuous reaction setups improve mixing and heat transfer, reducing side-product formation .
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, solvent polarity) to identify optimal conditions .

Q. What advanced mechanistic studies elucidate the compound’s mode of action?

  • X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding interactions at Ångström resolution .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Metabolic stability assays : LC-MS/MS analysis of hepatic microsome incubations to track degradation pathways .

Methodological Notes

  • Contradiction resolution : Cross-validate conflicting solubility data (DMSO vs. aqueous buffers) via dynamic light scattering (DLS) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS to recommend storage guidelines (−20°C, desiccated) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.